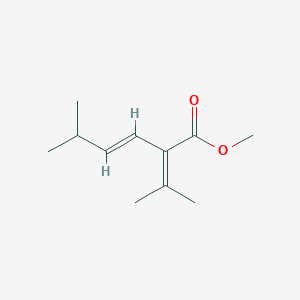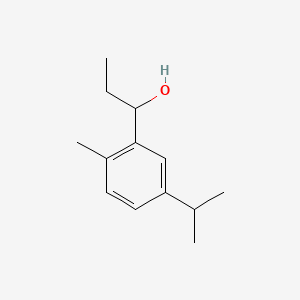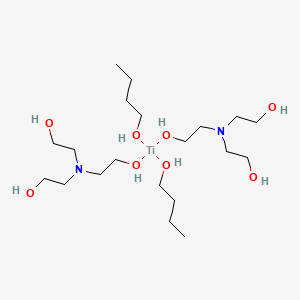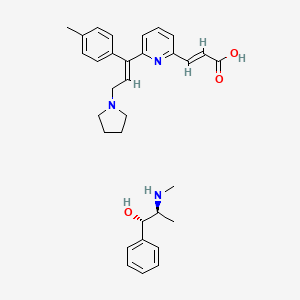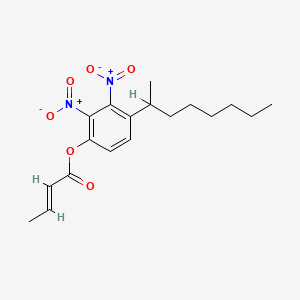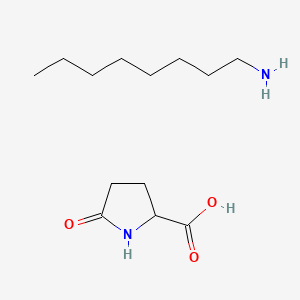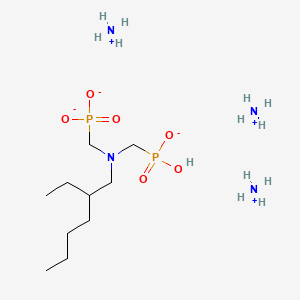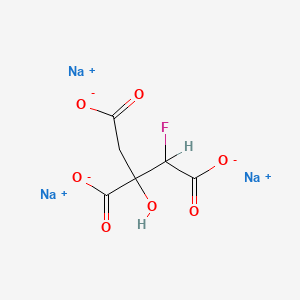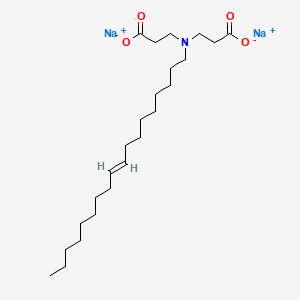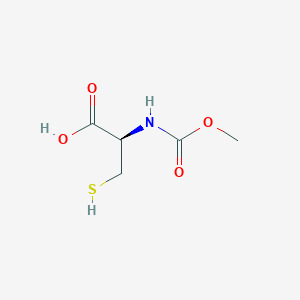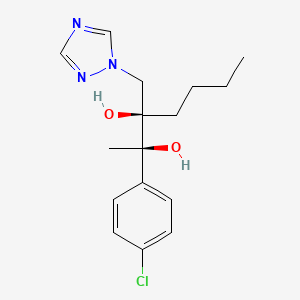
2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,3R)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a heptanediol backbone with a chlorophenyl group and a triazole ring, which may contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,3R)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Heptanediol Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
Attachment of the Triazole Ring: This can be done through click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: In the development of polymers or other advanced materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific applications. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and chlorophenyl group could play crucial roles in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Heptanediol: A simpler analog without the chlorophenyl and triazole groups.
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl) derivatives: Compounds with similar functional groups but different backbones.
Uniqueness
The unique combination of the heptanediol backbone, chlorophenyl group, and triazole ring in 2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,3R)- may confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
107680-27-3 |
|---|---|
Formule moléculaire |
C16H22ClN3O2 |
Poids moléculaire |
323.82 g/mol |
Nom IUPAC |
(2R,3R)-2-(4-chlorophenyl)-3-(1,2,4-triazol-1-ylmethyl)heptane-2,3-diol |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-4-9-16(22,10-20-12-18-11-19-20)15(2,21)13-5-7-14(17)8-6-13/h5-8,11-12,21-22H,3-4,9-10H2,1-2H3/t15-,16-/m1/s1 |
Clé InChI |
DSFPPUJPRUNVCI-HZPDHXFCSA-N |
SMILES isomérique |
CCCC[C@@](CN1C=NC=N1)([C@@](C)(C2=CC=C(C=C2)Cl)O)O |
SMILES canonique |
CCCCC(CN1C=NC=N1)(C(C)(C2=CC=C(C=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



